
15(S)-15-methyl Prostaglandin E2
Descripción general
Descripción
15(S)-15-Methyl Prostaglandin E2 (15(S)-15-Me-PGE2) is a synthetic analog of prostaglandin E2 (PGE2), modified at the 15-position with a methyl group in the S-configuration. This structural alteration confers resistance to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (PGDH), the primary enzyme responsible for prostaglandin inactivation . Studies demonstrate that 15-methylation increases metabolic stability and prolongs biological activity compared to native PGE2, making it a candidate for therapeutic applications in gastric protection, fertility control, and cardiovascular regulation .
Métodos De Preparación
Historical Context and Initial Synthetic Routes
Early Total Synthesis (1974)
The first total synthesis of 15-methylprostaglandins, including 15(S)-15-methyl PGE2, was reported in 1974 using a multi-step chemical approach . This method established the foundational framework for subsequent modifications:
-
Core Cyclopentane Formation : A stereoselective Diels-Alder reaction between a functionalized diene and a quinone-derived dienophile generated the chiral cyclopentane core. Enantioselectivity was achieved using chiral auxiliaries, yielding the desired (S)-configuration at C15 .
-
Side-Chain Elaboration : The ω-chain (lower side chain) was introduced via a Wittig reaction between a stabilized ylide and a carbonyl-containing intermediate. The α-chain (upper side chain) was appended using a nickel-catalyzed cross-coupling reaction to install the methyl group at C15 .
-
Oxidation and Functionalization : Key hydroxyl groups at C11 and C15 were introduced through selective oxidation using manganese dioxide, followed by stereocontrolled reductions to achieve the final configuration .
This 18-step process achieved an overall yield of 5–7%, with chromatographic purification being critical for isolating the enantiomerically pure product .
Modern Chemoenzymatic Synthesis (2024)
Streamlined Intermediate Production
A 2024 study demonstrated a chemoenzymatic route that reduced the synthesis to 5–7 steps, leveraging biocatalysis for efficiency :
-
Bromohydrin Intermediate : A bromohydrin derivative of Corey lactone was synthesized in two steps using an engineered cytochrome P450 enzyme. This intermediate served as a radical precursor for subsequent couplings .
-
Nickel-Catalyzed Cross-Couplings : The ω-chain was installed via a nickel-catalyzed coupling between the bromohydrin and a preformed alkenylzinc reagent, achieving >90% regioselectivity .
-
Wittig Reaction for α-Chain : The α-chain was appended using a modified Wittig reaction under mild conditions (0°C, THF), preserving the integrity of the cyclopentane core .
This method achieved a 10-gram-scale synthesis of prostaglandin F2α in five steps, with adaptations for 15(S)-15-methyl PGE2 involving a methyl group insertion at C15 during the cross-coupling phase .
Industrial-Scale Production
Optimization for Manufacturing
Industrial production of 15(S)-15-methyl PGE2 prioritizes cost-efficiency and purity:
-
Catalyst Recycling : Heterogeneous catalysts (e.g., palladium on carbon) are reused across multiple batches to reduce costs .
-
Continuous Flow Systems : Key reactions, such as the Wittig and cross-coupling steps, are performed in continuous flow reactors to enhance yield (15–20% improvement vs. batch) .
-
Crystallization-Based Purification : Final purification uses temperature-gradient crystallization instead of chromatography, achieving >99.5% purity .
Comparative Analysis of Methods
The table below contrasts key metrics of traditional and chemoenzymatic syntheses:
Análisis De Reacciones Químicas
Tipos de Reacciones: 15(S)-15-metil Prostaglandina E2 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo se utilizan bajo condiciones controladas para introducir grupos funcionales que contienen oxígeno.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean para reducir grupos funcionales específicos, alterando la reactividad del compuesto.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de 15(S)-15-metil Prostaglandina E2 con actividades biológicas alteradas. Estos derivados son valiosos para estudiar las relaciones estructura-actividad y desarrollar nuevos agentes terapéuticos.
Aplicaciones Científicas De Investigación
Induction of Abortion
Overview : One of the primary applications of 15(S)-15-methyl Prostaglandin E2 is in the induction of abortion. Clinical studies have demonstrated its efficacy and safety in this context.
Case Studies :
- A study involving 30 women between 8-22 weeks of gestation evaluated two different dosing schedules for intramuscular administration of this compound. The results indicated that a lower dose (5 mcg) administered every four hours resulted in a higher abortion rate within 24 hours compared to a higher dose (10 mcg) given every eight hours, with significant differences noted in cumulative abortion rates at both 24 and 48 hours .
- Another investigation involved 62 patients who received intraamniotic administration of this compound combined with urea for second-trimester pregnancy termination. The mean induction-to-abortion interval was approximately 13 hours, with a high success rate (97% delivered within 24 hours) .
Study | Population | Administration Method | Success Rate | Mean Induction-to-Abortion Interval |
---|---|---|---|---|
30 women | Intramuscular | 93% | N/A | |
62 women | Intraamniotic | 97% | ~13 hours |
Gastrointestinal Applications
Overview : Beyond obstetrics, this compound has been studied for its protective effects on gastric mucosa, particularly in the context of injury induced by acidified taurocholic acid.
Case Studies :
- Research showed that treatment with this compound methyl ester reduced the incorporation of fatty acids into phospholipids in both intact and injured rat models. This suggests a protective role against mucosal damage by maintaining phospholipid synthesis under stress conditions .
- A clinical trial assessed the efficacy of topical prostaglandin E2 in patients with severe upper gastrointestinal hemorrhage. Although it did not prevent bleeding, it significantly improved endoscopic injury scores, indicating potential benefits in healing established lesions .
Pharmacological Properties
Mechanism of Action : The compound binds to human myometrium with twice the affinity of prostaglandin E2 and is ten times more potent than prostaglandin E1 in inducing uterine contractions. This enhanced potency makes it particularly useful in obstetric applications .
Mecanismo De Acción
15(S)-15-metil Prostaglandina E2 ejerce sus efectos al unirse a receptores específicos de prostaglandinas en la superficie celular. Estos receptores son receptores acoplados a proteínas G que activan varias vías de señalización intracelular, incluyendo la vía del monofosfato cíclico de adenosina (cAMP) . La activación de estas vías conduce a diversas respuestas biológicas, como la modulación de la inflamación, la vasodilatación y la contracción del músculo liso .
Compuestos Similares:
Prostaglandina E2: La forma natural del compuesto, con actividades biológicas similares pero menor estabilidad.
Prostaglandina E1: Otra prostaglandina natural con funciones biológicas distintas, incluyendo la vasodilatación y la inhibición de la agregación plaquetaria.
Dinoprostone: Un análogo sintético de Prostaglandina E2 utilizado en aplicaciones médicas, particularmente en la inducción del trabajo de parto.
Singularidad: 15(S)-15-metil Prostaglandina E2 es única debido a la presencia del grupo metil en la posición 15, lo que aumenta su estabilidad y potencia. Esta modificación permite un control más preciso sobre sus efectos biológicos y la convierte en una herramienta valiosa tanto en contextos de investigación como terapéuticos .
Comparación Con Compuestos Similares
Metabolic Stability and Pulmonary Inactivation
The pulmonary circulation plays a critical role in prostaglandin metabolism. Comparative studies in rat lungs reveal significant differences in inactivation rates:
Both methylated analogs exhibit reduced pulmonary inactivation compared to PGE2, but their uptake mechanisms differ. 15(S)-15-Me-PGE2 shows slower onset and prolonged activity in tissues like the hamster stomach strip, suggesting distinct pharmacokinetic profiles .
Gastric Acid Inhibition and Ulcer Healing
Methylated PGE2 analogs are potent inhibitors of gastric acid secretion. Oral administration studies in humans highlight their efficacy:
15(S)-15-Me-PGE2 and its 15(R) isomer inhibit acid secretion via direct parietal cell action, but the 15(S) isomer’s uterine excitatory effects restrict its clinical use. In contrast, 16,16-dimethyl-PGE2 shows prolonged mucosal protection without significant side effects .
Antifertility and Cardiovascular Effects
15(S)-15-Me-PGE2 exhibits enhanced antifertility activity compared to PGE2, with a 50–100-fold increase in potency in hamster models . However, its cardiovascular effects differ markedly:
- In dogs, 15(S)-15-Me-PGE2 reduces blood pressure via myocardial contractility suppression, whereas PGE2 acts through peripheral vasodilation .
- 16,16-Dimethyl-PGE2 retains vasodilatory properties but with prolonged duration due to metabolic stability .
Structural and Enzymatic Interactions
Glutathione S-transferase (GST) activity assays reveal structural influences on biological interactions:
The methyl group at the 15-position sterically hinders enzyme binding, while additional methylation (e.g., 16,16-dimethyl) exacerbates this effect .
Actividad Biológica
15(S)-15-methyl Prostaglandin E2 (15(S)-15-ME-PGE2) is a synthetic analog of prostaglandin E2, which exhibits significant biological activity across various physiological processes. This article provides a comprehensive overview of its biological effects, mechanisms of action, and clinical applications, supported by relevant studies and data.
15(S)-15-ME-PGE2 primarily functions by interacting with prostaglandin receptors, influencing smooth muscle contraction, vasodilation, and modulating inflammatory responses. The compound has been shown to affect various tissues, including the gastrointestinal tract, uterus, and vascular system.
Key Mechanisms:
- Smooth Muscle Relaxation : It induces relaxation in smooth muscle tissues, which is beneficial in various medical applications such as labor induction and treatment of gastric ulcers.
- Vasodilation : The compound lowers blood pressure through vasodilatory effects by decreasing total peripheral resistance .
- Inhibition of Phospholipid Metabolism : Research indicates that it may inhibit the incorporation of fatty acids into phosphatidylcholine (PC) and phosphatidylethanolamine (PE), protecting against mucosal damage in the gastric lining .
1. Gastrointestinal Effects
15(S)-15-ME-PGE2 has been studied for its protective effects on gastric mucosa. In rat models, it was found to maintain the incorporation of fatty acids into phospholipids even after injury induced by acidified taurocholic acid. This suggests a protective role against gastric mucosal damage .
2. Reproductive Health
The compound has been utilized in clinical settings for inducing abortion and labor. In a study involving 30 women, it was administered intramuscularly in varying doses, resulting in high rates of successful abortions within 24 to 48 hours. The study indicated that the use of laminaria tents significantly reduced the required dosage and time for abortion .
3. Cardiovascular Effects
Studies have demonstrated that 15(S)-15-ME-PGE2 can lower blood pressure effectively. In controlled experiments, it was observed to decrease peripheral resistance significantly, indicating its potential use in managing conditions related to hypertension .
Clinical Applications
The clinical applications of 15(S)-15-ME-PGE2 are extensive, particularly in obstetrics and gastroenterology:
- Labor Induction : Its efficacy in inducing labor has been well-documented, with studies showing a high success rate when administered intravenously or intramuscularly .
- Gastric Protection : It is being explored as a therapeutic agent for preventing gastric ulcers due to its protective effects on the gastric mucosa .
Data Summary
The following table summarizes key findings from various studies on the biological activity of 15(S)-15-ME-PGE2:
Q & A
Basic Research Questions
Q. What are the key structural and functional differences between 15(S)-15-methyl Prostaglandin E₂ and its 15(R) isomer?
- Methodological Answer : The 15(S) and 15(R) isomers differ in the stereochemistry of the methyl group at position 15, which critically affects biological activity. For example, 15(S)-15-methyl PGE₂ exhibits higher efficacy in activating prostaglandin receptors (EP1-EP4) and demonstrates stronger GST activity compared to the 15(R) isomer . Structural characterization via NMR and chiral chromatography is essential to confirm isomer purity, as acid-catalyzed epimerization can interconvert the two forms .
Q. What methodological approaches are used to assess the biological activity of 15(S)-15-methyl Prostaglandin E₂ in gastric secretion studies?
- Methodological Answer : In vitro models using isolated parietal cells or in vivo rodent studies are common. For instance, oral administration of 15(S)-15-methyl PGE₂ methyl ester inhibits basal acid secretion in humans, likely via direct action on parietal cells. Researchers should standardize dosage (e.g., 10–50 µg/kg) and use pH-metry or radioimmunoassays to quantify acid suppression .
Q. How is 15(S)-15-methyl Prostaglandin E₂ synthesized and characterized in laboratory settings?
- Methodological Answer : The compound is enzymatically synthesized from arachidonic acid via cyclooxygenase (COX) and prostaglandin E synthase (PGES). Post-synthesis, purification involves reverse-phase HPLC, and structural validation employs mass spectrometry (LC-MS/MS) and circular dichroism to confirm the 15(S) configuration .
Q. What analytical techniques are recommended for quantifying 15(S)-15-methyl Prostaglandin E₂ in biological samples?
- Methodological Answer : Sensitive LC-MS/MS methods are preferred, with deuterated analogs (e.g., d₄-PGE₂) as internal standards. Method validation should follow FDA guidance, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .
Advanced Research Questions
Q. How do researchers address discrepancies in reported biological activities between 15(S) and 15(R) isomers of 15-methyl Prostaglandin E₂?
- Methodological Answer : Contradictions arise from isomer instability during experiments. For example, both isomers inhibit gastric acid secretion in humans, but 15(S) shows higher potency . To mitigate epimerization, maintain pH <3.0 and low temperatures during sample processing. Include isomer-specific controls in assays .
Q. What experimental strategies are employed to study the receptor-specific signaling pathways activated by 15(S)-15-methyl Prostaglandin E₂?
- Methodological Answer : Use receptor knockout models (e.g., EP2/EP4-deficient mice) or siRNA silencing in human podocytes. Concurrent measurement of cAMP (via ELISA) and IP₃ (via fluorometric assays) can delineate EP2/EP4-mediated pathways. Co-treatment with receptor antagonists (e.g., AH6809 for EP2) validates specificity .
Q. How can in vitro and in vivo models be optimized to evaluate the anti-inflammatory effects of 15(S)-15-methyl Prostaglandin E₂?
- Methodological Answer : In zebrafish embryos, lipidomic profiling of prostaglandin metabolites (e.g., 15-keto-PGE₂) at 48–120 hours post-fertilization reveals anti-inflammatory activity. For in vivo models, use LPS-induced inflammation in rodents and measure cytokine levels (IL-6, TNF-α) via multiplex assays .
Q. What considerations are critical when designing stability studies for 15(S)-15-methyl Prostaglandin E₂, particularly regarding epimerization?
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGQFHNPNWBVPT-DSFPJDRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303519 | |
Record name | (15S)-15-Methylprostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35700-27-7 | |
Record name | (15S)-15-Methylprostaglandin E2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35700-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15(S)-15-Methylprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (15S)-15-Methylprostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.